![molecular formula C12H9Cl2NOS B4675098 N-allyl-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4675098.png)
N-allyl-3,6-dichloro-1-benzothiophene-2-carboxamide
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions where specific functional groups are introduced or modified. For example, electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides has been studied, highlighting methods that could potentially be applied to similar structures (Bondarenko et al., 2015). These methods often involve reactions with polyphosphoric acid or halosuccinimides, indicating a pathway that might be relevant for synthesizing "N-allyl-3,6-dichloro-1-benzothiophene-2-carboxamide".
Molecular Structure Analysis
The molecular structure of compounds similar to "N-allyl-3,6-dichloro-1-benzothiophene-2-carboxamide" is often characterized using techniques such as X-ray crystallography. For instance, a study of polymorphic forms of a structurally related compound revealed insights into crystal structure formation influenced by evaporation rates from tested solvents (Shishkina et al., 2022). Such studies can provide valuable information on the crystalline forms and stability of "N-allyl-3,6-dichloro-1-benzothiophene-2-carboxamide".
Chemical Reactions and Properties
Chemical reactions involving compounds with benzothiophene cores are diverse. For example, 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides undergo reactions with cyanamides to form new compounds, showcasing the reactivity of the benzothiophene moiety (Ried et al., 1980). Understanding these reactions can help predict the behavior of "N-allyl-3,6-dichloro-1-benzothiophene-2-carboxamide" under various conditions.
Physical Properties Analysis
The physical properties of such compounds can vary widely depending on their molecular structure. Studies on related compounds, like the analysis of polymorphic transitions and their impact on biological activity, offer insights into how different crystalline forms can affect the physical properties (Shishkina et al., 2022).
Chemical Properties Analysis
The chemical properties of "N-allyl-3,6-dichloro-1-benzothiophene-2-carboxamide" are likely influenced by its functional groups and the benzothiophene core. Research on similar compounds provides a basis for understanding how such structures react chemically. For instance, the synthesis and reactions of new 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides demonstrate the chemical versatility of the benzothiophene scaffold (Ried et al., 1980).
properties
IUPAC Name |
3,6-dichloro-N-prop-2-enyl-1-benzothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NOS/c1-2-5-15-12(16)11-10(14)8-4-3-7(13)6-9(8)17-11/h2-4,6H,1,5H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEQTSMGVIMXII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.